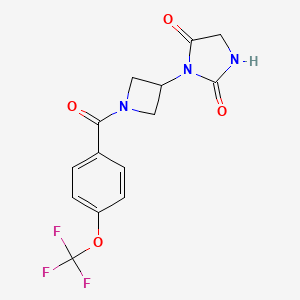

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H12F3N3O4 and its molecular weight is 343.262. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione are soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of fatty acids and other bioactive lipids, which are involved in various physiological processes.

Mode of Action

This compound acts as a dual inhibitor of sEH and FAAH . By inhibiting these enzymes, it interferes with the breakdown of certain fatty acids and lipids, leading to an increase in their levels. This can result in various changes in cellular signaling and function.

Biochemical Pathways

The inhibition of sEH and FAAH affects several biochemical pathways. For instance, sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that have vasodilatory and anti-inflammatory effects. By inhibiting sEH, the compound can increase EET levels, potentially leading to enhanced vasodilation and reduced inflammation .

Pharmacokinetics

Similar compounds have been found to be orally bioavailable and to exhibit favorable pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific physiological context. By increasing the levels of certain bioactive lipids, it could potentially exert anti-inflammatory effects, promote vasodilation, and influence other cellular processes .

Actividad Biológica

The compound 3-(1-(4-(trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazolidine-2,4-dione core structure that is integral to its biological activity. The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their pharmacokinetic properties.

Enzyme Inhibition

Research indicates that compounds related to imidazolidine derivatives exhibit significant enzyme inhibitory activity. Specifically, This compound has been investigated as a potential inhibitor of farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. Studies have shown that modifications at the benzoyl position can enhance inhibitory potency against FT, with some derivatives demonstrating IC50 values in the nanomolar range .

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro assays. For instance, derivatives similar to this compound have demonstrated significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often indicate promising efficacy compared to standard chemotherapeutics like irinotecan .

Table 1: Antiproliferative Activity of Related Compounds

The mechanism by which This compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. It is believed to induce apoptosis through both extrinsic and intrinsic pathways, affecting cell cycle regulation and promoting cell death in malignant cells .

Case Studies

- In Vivo Antitumor Activity : In animal models, certain derivatives have shown significant antitumor activity when administered intraperitoneally. For example, one study reported a 85% reduction in tumor size in mice treated with a related compound at a dosage of 1.25 µM .

- Metabolic Effects : Some thiazolidine derivatives have been tested for their effects on metabolic disorders. They demonstrated the ability to enhance glucose uptake in insulin-resistant models, suggesting potential applications in diabetes management alongside their anticancer properties .

Análisis De Reacciones Químicas

Synthetic Pathways and Key Reactions

The synthesis of 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves multi-step reactions focusing on azetidine ring formation, benzoylation, and hydantoin (imidazolidine-2,4-dione) cyclization. Below are the critical reaction steps derived from analogous compounds in patents and peer-reviewed studies:

Azetidine Ring Formation

-

Cyclization Strategy : Azetidine rings (4-membered nitrogen heterocycles) are synthesized via intramolecular nucleophilic substitution. For example, a precursor like 3-aminopropanol can undergo cyclization with a leaving group (e.g., tosylate) under basic conditions .

3 AminopropanolTosClBaseAzetidin 3 yl tosylateH2OAzetidin 3 ol -

Alternative Methods : Ring-closing metathesis or photochemical methods are also employed for strained azetidine systems .

Benzoylation of Azetidine

-

The azetidine nitrogen is acylated with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base (e.g., triethylamine) :

Azetidin 3 yl intermediate+4 Trifluoromethoxy benzoyl chlorideDCMEt3N1 4 Trifluoromethoxy benzoyl azetidin 3 yl derivative -

Reaction Conditions : Typically conducted at 0–25°C with yields >80% .

Hydantoin (Imidazolidine-2,4-dione) Formation

-

Cyclization of Urea Derivatives : The hydantoin ring is formed via cyclization of a urea precursor with a carbonyl source (e.g., phosgene or triphosgene) :

Urea intermediate+COCl2BaseImidazolidine 2 4 dione -

Bucherer-Bergs Reaction : An alternative method involves ketones, ammonium carbonate, and sodium cyanide under aqueous conditions .

Coupling of Azetidine and Hydantoin Moieties

-

A nucleophilic substitution or Mitsunobu reaction links the azetidine and hydantoin. For example, an azetidine-3-ol reacts with a hydantoin-bearing leaving group (e.g., bromide) :

Azetidin 3 ol+Hydantoin BrTHFDIAD PPh33 Azetidin 3 yl imidazolidine 2 4 dione

Hydantoin Ring Reactivity

-

Acid/Base Stability : The hydantoin ring is stable under mild acidic conditions but undergoes hydrolysis in strong acids (e.g., HCl, 6M) to yield urea derivatives .

-

Ring-Opening : Treatment with nucleophiles (e.g., amines) opens the ring, forming α-amino amides .

Azetidine Ring Reactivity

-

Ring-Opening : The azetidine ring is prone to acid-catalyzed ring-opening, producing γ-amino alcohols .

-

N-Functionalization : The nitrogen undergoes alkylation or acylation with electrophiles (e.g., alkyl halides, anhydrides) .

Trifluoromethoxy Group

-

Electrophilic Substitution : The electron-withdrawing CF₃O group directs electrophiles to the meta position of the benzene ring. Nitration or halogenation requires harsh conditions (HNO₃/H₂SO₄, 50°C) .

Synthetic Optimization and Challenges

| Reaction Step | Optimized Conditions | Yield | Key Challenges |

|---|---|---|---|

| Azetidine formation | TosCl, Et₃N, CH₂Cl₂, 0°C → 25°C | 75% | Ring strain leading to side products |

| Benzoylation | 4-(Trifluoromethoxy)benzoyl chloride, Et₃N, DCM | 82% | Competing O-acylation |

| Hydantoin cyclization | Triphosgene, pyridine, THF, reflux | 68% | Over-hydrolysis of urea intermediate |

| Coupling reaction | DIAD, PPh₃, THF, 60°C | 65% | Low solubility of hydantoin intermediates |

¹H NMR (400 MHz, CDCl₃)

-

Azetidine protons : δ 3.85–4.10 (m, 4H, azetidine CH₂)

-

Hydantoin NH : δ 8.25 (s, 1H, NH), 7.95 (s, 1H, NH)

-

Aromatic protons : δ 7.45 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.4 Hz, 2H)

¹³C NMR (100 MHz, CDCl₃)

-

CF₃O group : δ 121.5 (q, J = 320 Hz, CF₃)

-

Hydantoin carbonyls : δ 172.3 (C=O), 168.9 (C=O)

Propiedades

IUPAC Name |

3-[1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O4/c15-14(16,17)24-10-3-1-8(2-4-10)12(22)19-6-9(7-19)20-11(21)5-18-13(20)23/h1-4,9H,5-7H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIJLLKIDAUFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.